![molecular formula C12H11ClFN3OS2 B2595929 2-chloro-6-fluoro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391875-18-6](/img/structure/B2595929.png)
2-chloro-6-fluoro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
2-chloro-6-fluoro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical drug.
Scientific Research Applications
Antimicrobial Applications
Research highlights the synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing promising antimicrobial activity. Microwave-induced synthesis techniques have led to the discovery of compounds with significant activity against both bacterial and fungal strains. Specifically, the presence of a fluorine atom in these compounds enhances their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).
Anticancer Properties
A study on the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation showed promising anticancer activity. These compounds demonstrated significant growth inhibitory effects on a variety of human cancer cell lines, highlighting their potential as anticancer agents (Tiwari et al., 2017).
Organic Semiconductor Applications
The implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its fluorinated derivatives in semiconducting polymers for optoelectronic devices has been explored. These materials have shown high performance in applications such as field-effect transistors and solar cells, with notable enhancements in device efficiency and stability (Chen et al., 2016).
properties
IUPAC Name |
2-chloro-6-fluoro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3OS2/c1-2-6-19-12-17-16-11(20-12)15-10(18)9-7(13)4-3-5-8(9)14/h3-5H,2,6H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXNYSDCKODIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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